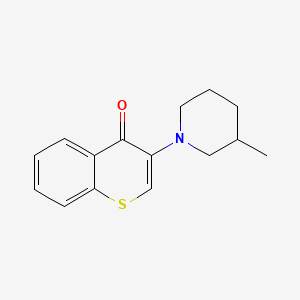

3-(3-methylpiperidin-1-yl)-4H-thiochromen-4-one

説明

3-(3-Methylpiperidin-1-yl)-4H-thiochromen-4-one is a sulfur-containing heterocyclic compound characterized by a thiochromenone core (a benzothiopyran-4-one scaffold) substituted at the 3-position with a 3-methylpiperidinyl group. The compound’s structural elucidation likely employs crystallographic methods such as SHELX-based refinement, a widely used tool for small-molecule structure determination .

特性

IUPAC Name |

3-(3-methylpiperidin-1-yl)thiochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NOS/c1-11-5-4-8-16(9-11)13-10-18-14-7-3-2-6-12(14)15(13)17/h2-3,6-7,10-11H,4-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIYLRHIZIGSTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=CSC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylpiperidin-1-yl)-4H-thiochromen-4-one typically involves the following steps:

Formation of the Thiochromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Piperidine Substituent: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiochromenone core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

3-(3-methylpiperidin-1-yl)-4H-thiochromen-4-one can undergo various chemical reactions, including:

Oxidation: The thiochromenone core can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the thiochromenone core can be reduced to form alcohols.

Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Structure and Synthesis

The compound features a thiochromenone core with a piperidine substituent. The synthesis typically involves:

- Formation of the Thiochromenone Core : This is achieved through cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Piperidine Substituent : The piperidine ring is introduced via nucleophilic substitution reactions with suitable derivatives.

Medicinal Chemistry

3-(3-methylpiperidin-1-yl)-4H-thiochromen-4-one has potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.

Case Study : Research indicates that derivatives of thiochromenone exhibit significant biological activities against tropical diseases such as malaria and leishmaniasis. For instance, compounds with the thiochromenone core showed effective inhibition of key metabolic pathways in parasites, suggesting that similar derivatives could be explored for their therapeutic potential against these diseases .

Biological Studies

The compound can serve as a probe in biological studies to understand interaction mechanisms at the molecular level. Its ability to modulate biological pathways makes it valuable for research into cellular processes.

Case Study : A study on thiochromenone derivatives demonstrated their capacity to induce reactive oxygen species in parasites, leading to cell death through homeostatic imbalance . This highlights the potential use of this compound in investigating cellular responses to oxidative stress.

Materials Science

The unique structure of this compound may lead to applications in developing new materials with specific electronic or optical properties.

The mechanism of action involves interactions between the piperidine ring and specific receptors or enzymes, while the thiochromenone core engages in redox reactions or forms hydrogen bonds with biomolecules. These interactions can modulate various biological pathways.

作用機序

The mechanism of action of 3-(3-methylpiperidin-1-yl)-4H-thiochromen-4-one involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the thiochromenone core can participate in redox reactions or form hydrogen bonds with biological molecules. These interactions can modulate biological pathways and exert various effects.

類似化合物との比較

4H-Thiochromen-4-one 1,1-Dioxide Derivatives

These compounds feature a sulfone group at the 1,1-position of the thiochromenone core. For example, 3-(4-Trifluorobenzyl)-4H-thiochromen-4-one 1,1-dioxide (Compound 14d) exhibited potent activity against tropical parasites (malaria, leishmaniasis, and trypanosomiasis) with EC₅₀ values below 10 μM. The 1,1-dioxide modification enhances redox activity, leading to increased reactive oxygen species (ROS) and mitochondrial disruption in parasites . In contrast, the parent 3-(3-methylpiperidin-1-yl)-4H-thiochromen-4-one lacks the sulfone group, suggesting differences in electrochemical behavior and redox pathway engagement .

Bis-Thiochromenone Derivatives

3-[(4-Oxo-4H-thiochromen-3-yl)methyl]-4H-thiochromen-4-one (Compound I) is a bis-thiochromenone linked at the 3-position. This compound, while structurally similar, replaces the 3-methylpiperidinyl group with a methylene-bridged thiochromenone moiety. Such derivatives are chemically significant but lack explicit pharmacological data in the evidence. Their biological activity may differ due to steric hindrance or reduced solubility compared to mono-substituted analogs .

Thiopyrano-Pyrimidinone Derivatives

3-Phenyl-2-(piperidin-1-yl)-3,5,6,8-tetrahydro-4H-thiopyrano[3,4-b][5,4-d]pyrimidin-4-one represents a fused-ring system combining thiopyran and pyrimidinone scaffolds.

Functional Analogues: Chromenone Derivatives

Abaperidone (FI-8602)

Abaperidone, a chromen-4-one derivative with a 3-hydroxymethyl group and a fluoro-benzisoxazolyl-piperidinyl substituent, demonstrates antianaphylactic activity. Its structure highlights the importance of the 3-position substitution for bioactivity, though oxygen-based chromenones generally exhibit lower redox activity compared to sulfur-containing analogs like 4H-thiochromen-4-one .

4-Oxo-4H-1-Benzopyran-3-Carboxylic Acids

These oxygen-based chromones lack the sulfur atom and piperidinyl substituent. Their reduced lipophilicity and electrochemical inertness limit their utility in redox-mediated pathways, underscoring the critical role of sulfur in enhancing the bioactivity of thiochromenones .

Comparative Pharmacological and Electrochemical Data

Key Research Findings and Structure-Activity Relationships (SAR)

- Sulfur vs. Oxygen: The sulfur atom in thiochromenones enhances electrochemical stability and redox activity compared to oxygen-based chromones, making them more effective in disrupting parasitic redox homeostasis .

- 3-Substituent Effects : The 3-methylpiperidinyl group in this compound may improve blood-brain barrier penetration or target binding compared to bulkier substituents (e.g., trifluorobenzyl in 1,1-dioxides) .

- Sulfone Addition: 1,1-Dioxide derivatives exhibit stronger antiparasitic activity but may introduce metabolic liabilities (e.g., susceptibility to reductase enzymes) absent in the parent thiochromenone .

生物活性

3-(3-methylpiperidin-1-yl)-4H-thiochromen-4-one is a compound belonging to the thiochromen family, which has garnered attention for its potential biological activities, particularly in the context of parasitic diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

The molecular structure of this compound features a thiochromen core modified with a piperidine moiety. This structural modification is believed to enhance its pharmacological properties, particularly its interaction with biological targets.

Antiparasitic Activity

Recent studies have highlighted the efficacy of compounds related to 4H-thiochromen-4-one derivatives against various parasitic infections, including malaria, leishmaniasis, and trypanosomiasis. The compound exhibits significant cytotoxic effects on parasites, with an effective concentration (EC50) below 10 μM noted in several assays. The mechanism appears to involve the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in parasites such as Leishmania panamensis .

Table 1: Cytotoxic Activity of this compound

| Compound | EC50 (μM) | Selectivity Index |

|---|---|---|

| This compound | <10 | 153 over U-937 |

| Amphotericin B | 0.5 | - |

| Chloroquine | 1.2 | - |

| Benznidazole | 5.0 | - |

The biological activity of this compound can be attributed to its ability to act as an allosteric modulator on key enzymes involved in redox metabolism in parasites. It specifically targets trypanothione reductase (TR), disrupting cellular homeostasis by increasing ROS levels . The interaction with amino acids such as Ser-14 and Tyr-110 within the enzyme's binding pocket has been characterized through in-silico studies .

Study on Leishmaniasis

In a controlled laboratory setting, the compound was tested against Leishmania panamensis using an MTT assay to assess cell viability post-treatment. Results indicated that treatment with this compound led to a marked increase in ROS levels and significant mitochondrial dysfunction, confirming its potential as an antileishmanial agent .

Study on Trypanosomiasis

Another study evaluated the compound's activity against Trypanosoma brucei, the causative agent of sleeping sickness. The results demonstrated that the compound effectively inhibited parasite growth at low concentrations while exhibiting minimal toxicity toward human cells, thus showcasing its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-(3-methylpiperidin-1-yl)-4H-thiochromen-4-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling a thiochromenone core with a 3-methylpiperidine moiety. Key steps include:

- Core Formation : Start with thiochromen-4-one synthesis via cyclization of thiourea derivatives or thio-Michael addition reactions.

- Substitution : Introduce the 3-methylpiperidinyl group using nucleophilic aromatic substitution (if activated) or transition-metal-catalyzed coupling (e.g., Buchwald-Hartwig amination).

- Optimization : Adjust reaction temperature (e.g., 60–100°C for amination), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd(OAc)₂ with Xantphos). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for structure solution and refinement. The monoclinic space group (e.g., C2/c) and hydrogen-bonding networks are analyzed using Olex2 or Mercury. Disordered regions (e.g., piperidine conformers) require constraints or split models .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies addressed?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns. For example, the thiochromenone C=O peak appears at ~180 ppm in ¹³C NMR.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- IR : Confirm carbonyl (1650–1700 cm⁻¹) and C-S (600–700 cm⁻¹) stretches.

- Resolution of Discrepancies : Cross-validate with SCXRD to resolve ambiguities in NOESY (e.g., piperidine chair vs. boat conformers) .

Advanced Research Questions

Q. How does sulfur substitution in the thiochromenone core influence electronic properties compared to oxygenated analogs?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (Gaussian 16) to compare HOMO-LUMO gaps and charge distribution. Sulfur’s lower electronegativity reduces electron density at the 4-position, altering reactivity in nucleophilic additions.

- Experimental Validation : UV-Vis spectroscopy (λmax shifts) and cyclic voltammetry (redox potential differences) quantify electronic effects. For example, sulfur reduces the bandgap by ~0.3 eV compared to chromenones .

Q. What strategies resolve contradictions in biological activity data for thiochromenone derivatives across studies?

- Methodological Answer :

- Standardized Assays : Replicate assays (e.g., kinase inhibition) under controlled conditions (pH, temperature, solvent).

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying piperidine substituents) to isolate critical functional groups.

- Meta-Analysis : Use statistical tools (e.g., Prism) to aggregate data from multiple studies, identifying outliers or confounding variables (e.g., cell line variability) .

Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., kinases)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets. Focus on hydrogen bonds (e.g., carbonyl with Lys33) and hydrophobic contacts (piperidine with Phe82).

- MD Simulations : Run 100-ns simulations (AMBER) to assess stability of ligand-protein complexes. RMSD/RMSF plots validate binding poses .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (Chiralpak IA column) or enzymatic resolution (lipases).

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) during piperidine formation. Monitor enantiomeric excess (ee) via polarimetry or chiral GC .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting crystallographic data for sulfur-containing heterocycles?

- Methodological Answer :

- Twinned Crystals : Use TWINABS for data scaling and SHELXL TWIN refinement.

- Disorder Modeling : Apply PART instructions in SHELXL for flexible groups (e.g., piperidine). Validate with R1 convergence (<5%) and check residual electron density maps .

Q. What methodologies reconcile discrepancies between computational predictions and experimental bioactivity?

- Methodological Answer :

- Force Field Adjustments : Modify partial charges in docking models based on experimental SAR.

- Solvent Effects : Include explicit solvent molecules (TIP3P water) in MD simulations.

- Experimental Replicates : Conduct dose-response curves (IC50) in triplicate to reduce variability .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。